molecular formula C10H8ClNO B1358401 1-Chloro-4-methoxyisoquinoline CAS No. 3336-60-5

1-Chloro-4-methoxyisoquinoline

Cat. No. B1358401
CAS RN: 3336-60-5
M. Wt: 193.63 g/mol
InChI Key: MZWRTCSTQRDWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-methoxyisoquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 g/mol . This compound is not intended for human or veterinary use and is used only for research purposes.


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-methoxyisoquinoline consists of a benzene ring fused with a pyridine ring, with a chlorine atom and a methoxy group attached to the benzene ring . For a detailed structural analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy are typically used .

Scientific Research Applications

Pharmacology

1-Chloro-4-methoxyisoquinoline: is a compound that has been identified as a key intermediate in the synthesis of various pharmacologically active molecules . Its structure is integral to the formation of quinoline derivatives, which are known for their broad spectrum of biological activities. These activities include anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis properties. The compound’s role in drug development is pivotal due to its ability to interact with different biological targets, leading to the creation of new therapeutic agents.

Medicinal Chemistry

In medicinal chemistry, 1-Chloro-4-methoxyisoquinoline serves as a building block for constructing complex molecules with potential therapeutic benefits . Its incorporation into larger structures allows for the exploration of novel drug candidates, especially in the realm of antimicrobial and cardiovascular drugs. The compound’s versatility in chemical reactions makes it a valuable asset for medicinal chemists seeking to design and synthesize new drugs.

Organic Chemistry

The compound is utilized in organic chemistry for the synthesis of isoquinoline alkaloids . These alkaloids are significant due to their diverse structures and applications as components of anti-cancer and anti-malarial drugs. The development of new strategies for the synthesis of isoquinoline derivatives is a hot topic in organic chemistry, and 1-Chloro-4-methoxyisoquinoline plays a crucial role in these advancements.

Biochemistry

In biochemistry, 1-Chloro-4-methoxyisoquinoline is used in the study of biochemical pathways and processes . It can be employed in the investigation of enzyme-catalyzed reactions and the exploration of biological systems at the molecular level. The compound’s properties, such as high GI absorption and BBB permeability, make it an interesting subject for biochemical analysis.

Chemical Synthesis

This compound is a valuable intermediate in the field of chemical synthesis . It is involved in the development of new methods for the efficient synthesis of isoquinoline and its derivatives. These methods are crucial for producing compounds with a wide range of biological activities, thereby contributing to the advancement of chemical synthesis techniques.

Drug Development

1-Chloro-4-methoxyisoquinoline: is instrumental in the drug development process . It is part of the quinoline scaffold, which is a privileged structure in drug discovery programs. The compound’s ability to be transformed into a variety of bioactive molecules makes it a key player in the search for new and effective pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxyisoquinoline is not specified in the available resources. The mechanisms of action for similar compounds, such as chloroquine, involve inhibiting the action of certain enzymes or proteins .

properties

IUPAC Name

1-chloro-4-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRTCSTQRDWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623858
Record name 1-Chloro-4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-methoxyisoquinoline

CAS RN

3336-60-5
Record name 1-Chloro-4-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-chloroisoquinolin-4-ol (5.0 g, 27.8 mmol) in acetonitrile (50 mL) was added TMS-diazomethane (12.73 g, 111.2 mmol) at 0° C. The reaction mixture was allowed to come to room temperature and stirred for 2 h. Solvent was evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography to get 1-chloro-4-methoxyisoquinoline (2.5 g, 46.4%) as off-white solid. 1H NMR (400 MHz, CD3OD): δ ppm 8.29-8.17 (m, 2H), 7.97 (s, 1H), 7.91-7.82 (m, 2H), 4.05 (s, 3H); MS: MS m/z 194.7 (M++1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.73 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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